molecular formula C11H14F3N3 B12227964 4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12227964
M. Wt: 245.24 g/mol
InChI Key: PBFTYANIIUTZBY-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methyl group and a 4-(trifluoromethyl)piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the 4-(Trifluoromethyl)piperidin-1-yl Group: This step involves the nucleophilic substitution reaction where the piperidine derivative is introduced to the pyrimidine ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both the pyrimidine ring and the trifluoromethyl group, which confer specific chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C11H14F3N3/c1-8-2-5-15-10(16-8)17-6-3-9(4-7-17)11(12,13)14/h2,5,9H,3-4,6-7H2,1H3

InChI Key

PBFTYANIIUTZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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